![molecular formula C17H23NO4S B5578626 (1R*,3S*)-7-{[(3-methoxyphenyl)thio]acetyl}-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5578626.png)
(1R*,3S*)-7-{[(3-methoxyphenyl)thio]acetyl}-7-azaspiro[3.5]nonane-1,3-diol
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Overview
Description
This compound belongs to the class of azaspiro compounds, which are notable for their unique structural features and potential applications in various fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of related azaspiro compounds involves complex reactions. For instance, the synthesis of certain azaspiro nonanes has been achieved through reactions involving trimethylenemethane dianion synthons, leading to various methylidenic diols, which can be further processed to produce azaspiro structures (Alonso, Dacunha, Meléndez, & Yus, 2005).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray crystallography. For example, the crystal structure of a related azaspiro compound was determined, providing insights into the spatial arrangement of atoms and molecular conformation (Ousmer, Braun, Ciufolini, & Perrin, 2001).
properties
IUPAC Name |
1-[(1S,3R)-1,3-dihydroxy-7-azaspiro[3.5]nonan-7-yl]-2-(3-methoxyphenyl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S/c1-22-12-3-2-4-13(9-12)23-11-16(21)18-7-5-17(6-8-18)14(19)10-15(17)20/h2-4,9,14-15,19-20H,5-8,10-11H2,1H3/t14-,15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGMXTAVJOZTIV-GASCZTMLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SCC(=O)N2CCC3(CC2)C(CC3O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC=C1)SCC(=O)N2CCC3(CC2)[C@@H](C[C@@H]3O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R*,3S*)-7-{[(3-methoxyphenyl)thio]acetyl}-7-azaspiro[3.5]nonane-1,3-diol |
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